((N-Acryloylamino)phenyl)mercuric chloride

描述

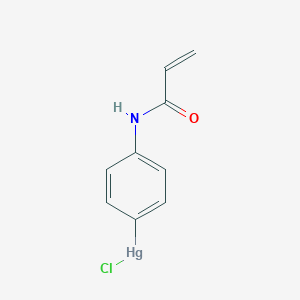

((N-Acryloylamino)phenyl)mercuric chloride is an organomercury compound known for its unique chemical structure and properties. This compound is characterized by the presence of a mercury atom bonded to a chloro group and a phenyl ring substituted with a prop-2-enoylamino group. It is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 160-162°C.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ((N-Acryloylamino)phenyl)mercuric chloride typically involves the reaction of 4-(prop-2-enoylamino)phenylmercury with a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of organic solvents and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The production process is carefully monitored to maintain safety and environmental standards due to the toxic nature of mercury compounds .

化学反应分析

Substitution Reactions

The chloride ligand in APM can undergo substitution with nucleophiles, forming new organomercury derivatives.

Redox Reactions

The mercury(II) center in APM can undergo reduction or act as an oxidizing agent.

Reduction Pathways

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Outcome : Reduction of Hg(II) to Hg(0) or mixed-valence species, releasing metallic mercury or forming mercury clusters .

-

Example :

Oxidation Pathways

-

Reagents : Hydrogen peroxide (H₂O₂), nitric acid (HNO₃).

-

Outcome : Oxidation of the organic backbone or mercury center, yielding mercury oxides or nitro derivatives.

Decomposition Reactions

APM decomposes under thermal or photolytic conditions, releasing toxic mercury vapors.

Reactivity with Biological Molecules

APM’s affinity for sulfur-containing biomolecules underpins its biochemical applications and toxicity.

-

Thiol Binding : APM selectively binds to cysteine residues in proteins and 4-thiouracil in RNA, inhibiting enzymatic activity .

-

DNA Interaction : Mercury centers interact with phosphate backbones, causing structural distortion .

Key Research Findings

-

APM’s Hg–Cl bond is highly susceptible to nucleophilic attack, enabling diverse functionalization .

-

Its interaction with thiols is reversible under reducing conditions, allowing controlled release of biomolecules .

-

Thermal decomposition pathways highlight stability limitations in high-temperature applications .

科学研究应用

Research indicates that ((N-Acryloylamino)phenyl)mercuric chloride exhibits notable biological activity , particularly in the following areas:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism involves binding to thiol groups in proteins, leading to enzyme inhibition and cellular disruption.

- Anticancer Properties : Studies have highlighted its potential in cancer treatment, particularly bladder cancer. The compound's ability to interfere with cellular processes can induce cytotoxic effects on cancer cells .

Applications in Research

- Polyacrylamide Gel Electrophoresis : this compound is utilized in polyacrylamide gels for separating and analyzing sulfur-containing RNAs. This application leverages its thio-mercury chemistry, allowing for efficient detection and quantification of RNA without complex manipulations .

- Enzyme Inhibition Studies : The compound's interaction with thiol groups has made it a valuable tool for studying enzyme inhibition mechanisms. By disrupting thiol-dependent processes, researchers can gain insights into various biochemical pathways and the role of mercury compounds in biological systems.

- Synthesis of Novel Compounds : It serves as a precursor for synthesizing novel chalcone derivatives, which have demonstrated diverse biological activities, including anti-inflammatory and antioxidant effects. This synthesis process often involves reactions with substituted aldehydes to form complex structures.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that compounds derived from this compound exhibited antibacterial activity comparable to standard antibiotics like chloramphenicol. This highlights the potential for developing new therapeutic agents from this compound.

- Cancer Treatment Research : Investigations into its anticancer properties have shown promising results, particularly in inhibiting the growth of bladder cancer cells. The compound's ability to induce apoptosis in cancer cells through disruption of critical signaling pathways is a focal point of ongoing research .

作用机制

The mechanism of action of ((N-Acryloylamino)phenyl)mercuric chloride involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects. The molecular targets and pathways involved include various enzymes and signaling pathways that are critical for cell survival and proliferation .

相似化合物的比较

Similar Compounds

Methylmercury: Another organomercury compound known for its neurotoxic effects.

Phenylmercury: Similar structure but lacks the chloro and prop-2-enoylamino groups.

Ethylmercury: Used in vaccines as a preservative, structurally different but shares mercury as a central atom.

Uniqueness

((N-Acryloylamino)phenyl)mercuric chloride is unique due to its specific functional groups, which confer distinct chemical and biological properties.

生物活性

((N-Acryloylamino)phenyl)mercuric chloride (APM) is an organomercury compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of APM, examining its mechanisms of action, applications in scientific research, and comparative analysis with similar compounds.

Chemical Structure and Properties

APM is characterized by its unique structure, which includes a phenyl ring substituted with an acryloylamino group and a mercury chloride moiety. This configuration allows APM to interact with various biological molecules, influencing cellular processes.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClHgN₃O |

| Molecular Weight | 295.68 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Sensitive to light and moisture |

The biological activity of APM largely stems from its ability to bind to thiol groups in proteins. This interaction can inhibit enzyme activity, disrupt cellular signaling pathways, and ultimately lead to cytotoxic effects. The following pathways are notably affected:

- Enzyme Inhibition : APM inhibits key enzymes by binding to their active sites, particularly those containing cysteine residues.

- Cellular Signaling Disruption : By altering protein function, APM can interfere with signaling pathways critical for cell survival and proliferation.

Case Study: Anticancer Activity

Research has demonstrated that APM exhibits significant anticancer properties. In vitro studies have shown that APM can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Biological Applications

APM is utilized in several biological applications due to its unique properties:

- Antimicrobial Activity : Studies indicate that APM possesses antimicrobial properties against a range of pathogens, making it a candidate for developing new antimicrobial agents.

- RNA Analysis : APM is employed in polyacrylamide gel electrophoresis for detecting and analyzing sulfur-containing RNAs, showcasing its utility in molecular biology .

Table 2: Biological Activities of APM

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Induces apoptosis in cancer cell lines |

| RNA Detection | Used in electrophoresis for RNA analysis |

Comparative Analysis with Similar Compounds

When compared to other organomercury compounds such as methylmercury and phenylmercury, APM stands out due to its specific functional groups that confer distinct biological properties.

Table 3: Comparison of Organomercury Compounds

| Compound | Key Characteristics | Biological Activity |

|---|---|---|

| This compound (APM) | Contains acryloylamino group; interacts with thiols | Antimicrobial, anticancer |

| Methylmercury | Neurotoxic; accumulates in biological systems | Neurotoxicity |

| Phenylmercury | Less reactive; used historically as a preservative | Limited biological activity |

Research Findings

Recent studies have reinforced the potential of APM as a therapeutic agent. For instance, one study highlighted its role in modulating tRNA modifications, which are crucial for protein synthesis . Furthermore, APM's ability to separate thiolated RNAs has been effectively utilized in biochemical assays .

属性

IUPAC Name |

chloro-[4-(prop-2-enoylamino)phenyl]mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8NO.ClH.Hg/c1-2-9(11)10-8-6-4-3-5-7-8;;/h2,4-7H,1H2,(H,10,11);1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPGXZOGSJODTA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)[Hg]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClHgNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701333988 | |

| Record name | ((N-Acryloylamino)phenyl)mercuric chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72136-45-9 | |

| Record name | ((N-Acryloylamino)phenyl)mercuric chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072136459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((N-Acryloylamino)phenyl)mercuric chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。